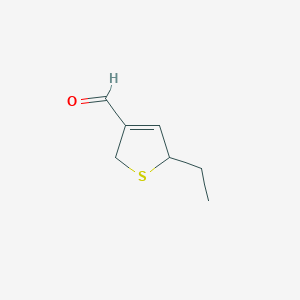
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- is a chemical compound with the molecular formula C12H12O2S2 It is characterized by the presence of a 1,3-benzodithiol group attached to the 3-position of 2,4-pentanedione
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- typically involves the reaction of 1,3-benzodithiol-2-yl with 2,4-pentanedione under specific conditions. One common method involves the use of a base to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mecanismo De Acción
The mechanism by which 2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- exerts its effects involves interactions with molecular targets and pathways. The 1,3-benzodithiol group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, making the compound useful for studying enzyme mechanisms and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzylidene-2,4-pentanedione: Similar in structure but with a benzylidene group instead of a 1,3-benzodithiol group.
2,4-Pentanedione, 3-(phenylmethyl)-: Contains a phenylmethyl group in place of the 1,3-benzodithiol group.
Uniqueness
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- is unique due to the presence of the 1,3-benzodithiol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
59375-99-4 |
|---|---|
Fórmula molecular |
C12H12O2S2 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
3-(1,3-benzodithiol-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C12H12O2S2/c1-7(13)11(8(2)14)12-15-9-5-3-4-6-10(9)16-12/h3-6,11-12H,1-2H3 |
Clave InChI |
XWAJILJLPYYWGI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1SC2=CC=CC=C2S1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)


![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)

![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)







![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
